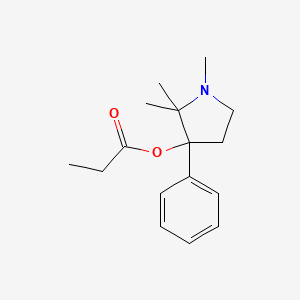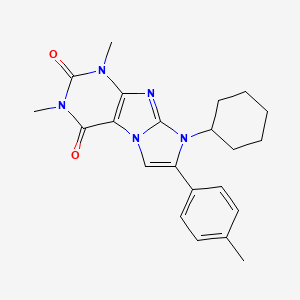
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- is a complex organic compound that belongs to the class of imidazopurines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- typically involves multi-step organic reactions. The starting materials often include purine derivatives and imidazole compounds. Common synthetic routes may involve:
Cyclization Reactions: Formation of the imidazopurine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of cyclohexyl, dimethyl, and methylphenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its biological activity and interactions with biomolecules.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Receptor Interaction: Modulation of receptor signaling pathways.
DNA/RNA Binding: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-chlorophenyl)
- 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methoxyphenyl)
Uniqueness
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the cyclohexyl, dimethyl, and methylphenyl groups can influence its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
96885-62-0 |
|---|---|
Molekularformel |
C22H25N5O2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
6-cyclohexyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25N5O2/c1-14-9-11-15(12-10-14)17-13-26-18-19(24(2)22(29)25(3)20(18)28)23-21(26)27(17)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3 |
InChI-Schlüssel |
QGNLFUPTMSIMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5CCCCC5)N(C(=O)N(C4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




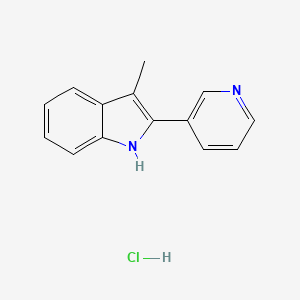

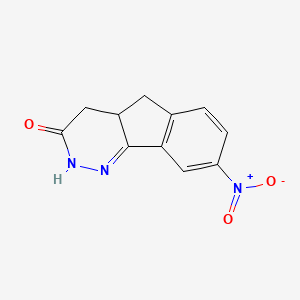
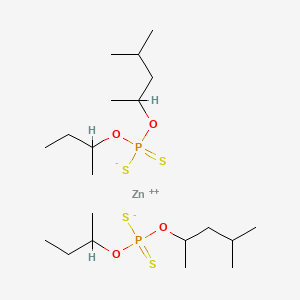

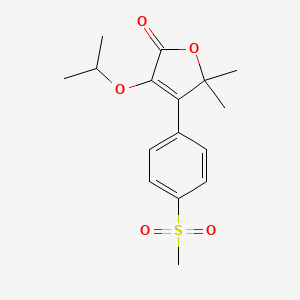

![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)


